molecular formula C10H9BrO4 B13534982 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid

Cat. No.: B13534982
M. Wt: 273.08 g/mol
InChI Key: NPWAITPDPRDHKB-UHFFFAOYSA-N
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Description

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid is an organic compound that features a brominated benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid typically involves the bromination of a benzodioxin precursor followed by acetic acid substitution. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the non-brominated benzodioxin derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce the non-brominated benzodioxin derivative.

Scientific Research Applications

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine substituent can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
  • (8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Uniqueness

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid is unique due to its specific bromination pattern and acetic acid substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid

InChI

InChI=1S/C10H9BrO4/c11-7-3-6(5-9(12)13)4-8-10(7)15-2-1-14-8/h3-4H,1-2,5H2,(H,12,13)

InChI Key

NPWAITPDPRDHKB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)CC(=O)O

Origin of Product

United States

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